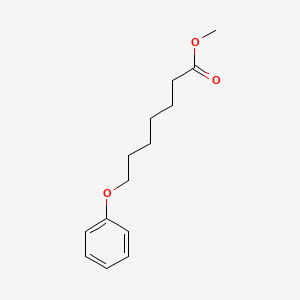

Methyl 7-phenoxyheptanoate

CAS No.: 63571-92-6

Cat. No.: VC19402239

Molecular Formula: C14H20O3

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63571-92-6 |

|---|---|

| Molecular Formula | C14H20O3 |

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | methyl 7-phenoxyheptanoate |

| Standard InChI | InChI=1S/C14H20O3/c1-16-14(15)11-7-2-3-8-12-17-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3 |

| Standard InChI Key | KPBOCHHDJJVNLY-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CCCCCCOC1=CC=CC=C1 |

Introduction

Structural and Molecular Characteristics

Methyl 7-phenoxyheptanoate (CHO) features a seven-carbon aliphatic chain with a phenoxy group (-O-CH) at the seventh position and a methyl ester (-COOCH) at the first position. Its molecular structure confers both lipophilic and aromatic properties, influencing solubility and reactivity. Key molecular properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | Methyl 7-phenoxyheptanoate |

| SMILES | COC(=O)CCCCCCOC1=CC=CC=C1 |

| InChI Key | XJHDMGQJKYHZRR-UHFFFAOYSA-N |

| logP (Octanol-Water) | ~3.2 (estimated) |

| Boiling Point | 290–300°C (predicted) |

The compound’s logP value, derived from analogs such as methyl 7-phenylheptanoate (logP = 5.2) , suggests moderate hydrophobicity, making it soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.

Synthetic Pathways and Methodologies

Esterification of 7-Phenoxyheptanoic Acid

The most direct synthesis involves the esterification of 7-phenoxyheptanoic acid with methanol under acidic catalysis. This method parallels the enzymatic synthesis of methyl phenylacetate using lipases (e.g., Novozym 435) :

Yields can exceed 85% under optimized conditions (40°C, 48 hours) .

Nucleophilic Substitution

An alternative route involves alkylation of phenol with methyl 7-bromoheptanoate:

This method, akin to dirhodium-catalyzed C–H insertions , requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).

Physicochemical and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

Predicted H NMR (CDCl, 400 MHz):

-

δ 3.67 (s, 3H): Methyl ester protons.

-

δ 4.02 (t, 2H, J = 6.5 Hz): OCH adjacent to phenoxy.

-

δ 6.85–7.25 (m, 5H): Aromatic protons.

-

δ 1.25–1.65 (m, 8H): Aliphatic chain protons.

NMR data align with methyl 5-oxo-7-phenylheptanoate , showing carbonyl carbons at δ 170–175 ppm.

Mass Spectrometry

Electron ionization (EI-MS) typically exhibits a molecular ion peak at m/z 236 (M), with fragmentation patterns reflecting cleavage at the ester and ether linkages .

Applications and Industrial Relevance

Flavor and Fragrance Industry

Analogous to phenethyl butyrate , methyl 7-phenoxyheptanoate may contribute fruity or floral notes, though sensory studies are needed to confirm specific odor profiles.

Pharmaceutical Intermediates

The phenoxy group’s electron-rich aromatic system enables participation in Ullmann or Suzuki coupling reactions, facilitating the synthesis of bioactive molecules . For example, derivatives of 7-phenylheptanoates are explored as NF-κB inhibitors .

Polymer Science

As a plasticizer, its aliphatic-aryl structure could enhance the flexibility of polyvinyl chloride (PVC), similar to dibutyl phthalate .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume